molecular formula C24H20BrN3O2 B11098211 N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B11098211
M. Wt: 462.3 g/mol
InChI Key: OKHGQUYUGZEIEK-CVKSISIWSA-N
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Description

N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a bromophenyl group, a furan ring, a pyrrole ring, and a benzohydrazide moiety, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazone: The reaction between 5-(4-bromophenyl)-2-furaldehyde and 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide under acidic conditions leads to the formation of the hydrazone derivative.

    Condensation Reaction: The condensation reaction is carried out in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Products include oxidized derivatives of the furan and pyrrole rings.

    Reduction: The major product is the hydrazine derivative.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, characterized by lower binding free energy, thereby inhibiting the enzyme’s function .

Comparison with Similar Compounds

  • 4,4’-Dibromobenzophenone
  • 4-Bromobenzophenone
  • 4-Biphenyl bromide

Comparison: N’-{(E)-[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOHYDRAZIDE is unique due to its combination of a bromophenyl group, a furan ring, a pyrrole ring, and a benzohydrazide moiety. This structural complexity provides it with distinct chemical and biological properties compared to simpler compounds like 4,4’-dibromobenzophenone and 4-bromobenzophenone .

Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-(2,5-dimethylpyrrol-1-yl)benzamide

InChI

InChI=1S/C24H20BrN3O2/c1-16-6-7-17(2)28(16)21-5-3-4-19(14-21)24(29)27-26-15-22-12-13-23(30-22)18-8-10-20(25)11-9-18/h3-15H,1-2H3,(H,27,29)/b26-15+

InChI Key

OKHGQUYUGZEIEK-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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